2-Pyridyl-2-quinolylamine
Description
Evolution of Pyridine (B92270) and Quinoline (B57606) Derivatives in Chemical Science
Pyridine, a six-membered heterocyclic aromatic compound, was first isolated from coal tar in 1849 by the Scottish chemist Thomas Anderson. cyberleninka.ru Its structure, analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, was determined in the late 19th century. tandfonline.com This unique structure imparts distinct properties, such as basicity and the ability to act as a versatile building block in organic synthesis. cyberleninka.ruanalis.com.my The development of synthetic methods, like the Hantzsch pyridine synthesis in 1881, propelled the exploration of pyridine derivatives. analis.com.my These derivatives have since become integral to various industries, finding applications in pharmaceuticals as antihistamines and anti-inflammatory agents, in agrochemicals as herbicides and insecticides, and in materials science for creating conducting polymers and luminescent materials. Current time information in Bangalore, IN.
Quinoline, a bicyclic heterocyclic compound composed of a benzene ring fused to a pyridine ring, has also carved a crucial niche in chemical science. core.ac.uk Its derivatives are prominent in medicinal chemistry, forming the structural core of numerous antibacterial, antiviral, anticancer, and antimalarial drugs. core.ac.ukjscimedcentral.com The development of synthetic routes like the Knorr Quinoline Synthesis has enabled the creation of a vast library of quinoline-based compounds with tailored pharmacological properties. core.ac.ukresearchgate.net The inherent biological activity and the ability to serve as a scaffold for drug discovery have cemented the importance of quinoline derivatives in pharmaceutical research. researchgate.net
The amalgamation of these two vital heterocyclic frameworks in 2-Pyridyl-2-quinolylamine creates a molecule with a rich electronic and structural profile, offering unique possibilities in coordination chemistry and beyond.
Significance of Bidentate and Polydentate Ligands in Contemporary Chemistry
In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. researchgate.net Ligands are classified by their "denticity," the number of donor atoms they use to bind to the central metal. Bidentate ligands possess two donor atoms, while polydentate ligands have multiple donor sites. ekb.eg
The ability of bidentate and polydentate ligands to form multiple bonds with a metal ion results in the formation of a chelate, a stable, ring-like structure. This "chelate effect" leads to significantly more stable metal complexes compared to those formed with monodentate ligands (which have only one donor atom). rsc.org This enhanced stability is fundamental to their widespread use in various chemical applications.
Bidentate and polydentate ligands are crucial in:
Catalysis: They are essential components of many catalysts, influencing reaction rates, selectivity, and the stability of the catalytic species. mdpi.comubc.ca
Biological Systems: Many vital biological molecules are polydentate ligands. For example, heme in hemoglobin is a porphyrin ring that coordinates with an iron ion, enabling oxygen transport. rsc.org
Analytical Chemistry: Their strong and often specific binding to metal ions makes them excellent reagents for chemical analysis, such as in titration and separation techniques.
Materials Science: They are used to construct complex supramolecular architectures, metal-organic frameworks (MOFs), and luminescent materials with tailored properties.
This compound, with its two nitrogen donor atoms (one from the pyridine ring and one from the quinoline ring), functions as a classic bidentate ligand. Upon coordination with a metal ion, it forms a stable six-membered chelate ring, a structural motif that influences the resulting complex's geometry and reactivity.
Scope and Research Trajectories for this compound
Research on this compound, also known by various names including N-(2-pyridyl)-2-quinolinamine, primarily focuses on its role as a ligand in coordination chemistry. nih.gov The synthesis of this compound can be achieved through methods such as the reductive amination of quinoline N-oxide with 2-aminopyridine. rsc.org
Current and future research trajectories for this compound and its metal complexes include:
Development of Novel Catalysts: The stable complexes formed with transition metals are being investigated for their catalytic activity in various organic transformations. The electronic and steric properties of the ligand can be tuned to optimize catalytic performance.
Luminescent Materials: The coordination of this compound to metal ions, particularly those from the platinum group or lanthanide series, can lead to the formation of phosphorescent complexes with potential applications in organic light-emitting diodes (OLEDs) and chemical sensors.
Bioinorganic Chemistry and Medicinal Applications: Given the known biological activities of pyridine and quinoline derivatives, metal complexes of this compound are being explored for their potential as therapeutic or diagnostic agents. Research in this area investigates their interactions with biological molecules and their potential as anticancer or antimicrobial agents. ekb.eg
The versatility of this compound as a ligand ensures its continued importance in the exploration of new materials and catalysts with unique properties and functions.
Detailed Research Findings: Rhodium(III) Complexes of this compound
A study by H. A. Qaseer details the synthesis and characterization of several rhodium(III) complexes with 2-(2'-pyridyl)quinoline (PQ), which is synonymous with this compound. core.ac.uk The complexes were prepared by reacting RhCl₃·6H₂O with the ligand in a 1:2 mole ratio, followed by the addition of various sodium salts. core.ac.uk The resulting complexes were characterized by elemental analysis, conductivity measurements, IR spectroscopy, and ¹H NMR. core.ac.uk
Table 1: Analytical and Physical Data for Rhodium(III) Complexes of this compound core.ac.uk
| Complex | Formula | M.p. (°C) | Color | Molar Conductivity (Λₘ) (S cm² mol⁻¹) |
| [Rh(NO₂)₂(PQ)₂]PF₆ | C₂₆H₂₀N₆O₄PFRh | 292 | Yellow | 69 |
| [Rh(SCN)₂(PQ)₂]Cl | C₂₈H₂₀N₆S₂ClRh | 222 | Orange-yellow | 67 |
| [Rh(NO₃)₂(PQ)₂]Cl | C₂₆H₂₀N₆O₆ClRh | 243 | Yellow | 76 |
| [RhI₂(PQ)₂]I | C₂₆H₂₀N₄I₃Rh | 233 | Red-brown | 72 |
| [Rh(N₃)₂(H₂O)₂PQ]PF₆ | C₁₃H₁₄N₇O₂PFRh | 190 | Yellow | 81 |
Table 2: Key Spectroscopic Data for Rhodium(III) Complexes of this compound core.ac.uk
| Compound | Key IR Bands (cm⁻¹) | Selected ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆ |
| This compound (PQ) | 1685-1470 (ν(C=C), ν(C=N)), 850-730 (γ(C-H)) | 8.76 (d, 1H), 8.62 (d, 1H), 8.58 (dd, 1H), 8.51 (m, 1H), 8.13 (d, 1H), 8.02 (dt, 2H), 7.82 (t, 1H), 7.65 (t, 1H), 7.53 (t, 1H) |
| [Rh(NO₂)₂(PQ)₂]PF₆ | Shift of ligand bands to higher frequency | 9.69 (d, 1H), 9.46 (d, 1H), 9.24–8.77 (m, 2H), 8.74 (t, 4H), 8.64–8.42 (m, 2H), 8.23 (2d, 2H), 8.07 (d, 2H), 7.84–7.63 (m, 3H), 7.54 (t, 2H), 6.97 (t, 1H) |
| [Rh(SCN)₂(PQ)₂]Cl | 2124 (ν(C≡N)), 721 (ν(CS)), 468 (δ(NCS)) | Not reported in detail |
The upward shift of the characteristic C=C and C=N stretching vibrations and the C-H bending vibrations in the IR spectra of the complexes compared to the free ligand confirms the coordination of the pyridine and quinoline nitrogen atoms to the rhodium center. core.ac.uk The ¹H NMR spectra of the complexes show a general downfield shift of the proton signals compared to the free ligand, which is attributed to the deshielding effect of the metal ion upon coordination. core.ac.uk
Structure
3D Structure
Properties
Molecular Formula |
C14H11N3 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
N-pyridin-2-ylquinolin-2-amine |
InChI |
InChI=1S/C14H11N3/c1-2-6-12-11(5-1)8-9-14(16-12)17-13-7-3-4-10-15-13/h1-10H,(H,15,16,17) |
InChI Key |
LKKVSUQIZFOEEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NC3=CC=CC=N3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Pyridyl 2 Quinolylamine and Its Derivatives
Reductive Amination Approaches to 2-Pyridyl(2-quinolyl)amine
A primary strategy for synthesizing C2-aminated quinolines involves the activation of a quinoline (B57606) N-oxide to facilitate a nucleophilic attack by an amine. This deoxygenative amination process provides a direct route to the desired 2-aminoquinoline (B145021) derivatives.
The synthesis of 2-Pyridyl-2-quinolylamine can be achieved through the reaction of quinoline N-oxide with an aminopyridine. In this process, the quinoline N-oxide serves as an electrophilic substrate upon activation. The N-oxide group renders the C2 and C4 positions of the quinoline ring electron-deficient, making them susceptible to nucleophilic attack. acs.org The aminopyridine, specifically a compound like 2-aminopyridine, acts as the nucleophile. The reaction proceeds via a nucleophilic attack of the amino group of the aminopyridine on the activated C2 position of the quinoline N-oxide, followed by a rearomatization step that results in the formation of the C-N bond and the desired 2-(pyridin-2-ylamino)quinoline product.
The general mechanism begins with the activation of the N-oxide oxygen by an electrophilic agent. This activation enhances the electrophilicity of the C2 carbon. The aminopyridine then attacks this position, leading to a dihydroquinoline intermediate. Subsequent elimination of the activating group and the N-oxide oxygen as a leaving group (e.g., as water or a sulfonate) restores the aromaticity of the quinoline ring, yielding the final product.
Activating agents are crucial for the C2-amination of quinoline N-oxides as they transform the N-O bond into a good leaving group, thereby promoting nucleophilic substitution. researchgate.net Various reagents have been successfully employed for this purpose, leading to high yields and excellent regioselectivity for the C2 position. beilstein-journals.orgnih.gov
Common activating agents include:
Tosyl Anhydride (B1165640) (Ts₂O) and Tosyl Chloride (TsCl): These reagents are widely used to activate the N-oxide. For instance, a protocol developed by Yin and co-workers utilizes Ts₂O for the deoxygenative C2-amination of pyridine (B92270) and quinoline N-oxides. beilstein-journals.orgnih.govorganic-chemistry.org The N-oxide oxygen attacks the electrophilic sulfur atom of Ts₂O, forming an N-tosyloxy intermediate which is highly activated for nucleophilic attack. researchgate.net
Triflic Anhydride (Tf₂O): This is another powerful activating agent that functions similarly to Ts₂O but is often more reactive. It has been used for the synthesis of 2-aminoquinolines from quinoline N-oxides and various amines under mild, metal-free conditions, providing good to excellent yields. researchgate.net
Phosphonium Salts: Reagents like bromotris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBroP) serve as effective N-oxide activators, controlling the regioselectivity of the amination. nih.govbeilstein-journals.org
Oxalyl Chloride: This agent has also been reported for the amidation of heterocyclic N-oxides at the C2-position. nih.govbeilstein-journals.org
The choice of activating agent can influence reaction conditions and substrate scope. The table below summarizes key activating agents and their roles.
| Activating Agent | Role in Reaction | Reference |
| Tosyl Anhydride (Ts₂O) | Forms a highly reactive N-tosyloxy intermediate, facilitating nucleophilic attack at C2. | beilstein-journals.orgnih.gov |
| Triflic Anhydride (Tf₂O) | A highly reactive agent that activates the N-oxide for amination under mild conditions. | researchgate.net |
| PyBroP | Controls regioselectivity in C2-amination by activating the N-oxide. | nih.govbeilstein-journals.org |
| Oxalyl Chloride | Used for activating N-oxides for C2-amidation reactions. | nih.govbeilstein-journals.org |
Amination of Pyridine and Quinoline N-Oxides
The direct amination of pyridine and quinoline N-oxides is a powerful and efficient method for producing 2-amino derivatives. These reactions often proceed with high regioselectivity and can be performed under various conditions, including transition-metal-free protocols.
Direct C2-amination of quinoline and pyridine N-oxides with alkylamines has been successfully achieved. A notable one-pot method involves using Ts₂O and tert-butylamine (B42293) (t-BuNH₂), followed by in-situ deprotection with trifluoroacetic acid (TFA). researchgate.netnih.govorganic-chemistry.org This procedure affords 2-aminopyridines and 2-aminoquinolines in high yields with excellent selectivity for the C2 position over the C4 position. nih.govorganic-chemistry.org The reaction is compatible with a range of functional groups. nih.gov
Similarly, direct deoxygenative C2-H amination of quinoline N-oxide with primary amines like butan-1-amine has been reported to proceed efficiently under standard conditions. rsc.org An efficient one-pot methodology for the C2-selective amination of quinoline N-oxides has been developed using a variety of primary and secondary amines in the presence of diethyl H-phosphonate and K₂CO₃ at room temperature. rsc.org
There is a significant focus on developing transition-metal-free C2-amination methods to avoid potential metal contamination in the final products, which is particularly important in pharmaceutical synthesis. nih.govbeilstein-journals.org These protocols typically rely on the use of an electrophilic activating agent to promote the reaction. beilstein-journals.org
Several metal-free strategies have been established:
Ts₂O/TFA System: As mentioned, the use of tosyl anhydride in combination with an amine like t-BuNH₂ provides a robust metal-free pathway for the C2-amination of pyridine and quinoline N-oxides. beilstein-journals.org
Tf₂O-mediated Amination: Triflic anhydride can be used as an activating agent to react quinoline N-oxides with various amines at temperatures ranging from 0°C to room temperature, yielding 2-aminoquinolines in 64-93% yields. researchgate.net
Three-Component Reactions: A protocol for the deoxygenative dithiocarbamation of quinoline N-oxides involves a three-component reaction with CS₂ and amines, promoted by Ts₂O under metal-free conditions. rsc.org
Amidation with Sulfonamides: An efficient intermolecular amidation of quinoline N-oxides with sulfonamides has been achieved using PhI(OAc)₂ and PPh₃ under metal-free conditions, providing N-(quinolin-2-yl)sulfonamides in very good yields. organic-chemistry.org
These methods highlight the versatility of N-oxide chemistry in achieving C-N bond formation without the need for transition metal catalysts. beilstein-journals.org
The high regioselectivity for functionalization at the C2 position of quinoline and pyridine N-oxides is a key feature of these synthetic methods. This selectivity is primarily governed by electronic effects. The electron-withdrawing nature of the N-oxide group significantly increases the acidity and electrophilicity of the adjacent C2-H bond. acs.org
The plausible mechanism for C2-amination involves the initial activation of the N-oxide by an electrophilic agent (e.g., Ts₂O). nih.gov This step forms a reactive intermediate where the C2 position is highly electrophilic. A nucleophile, such as an amine, then attacks the C2-position. nih.gov This is followed by a rearomatization step to yield the final C2-substituted product. nih.gov While palladium-catalyzed C-H functionalizations of quinoline N-oxides are also typically C2-selective, the metal-free approaches rely on this inherent electronic bias of the N-oxide substrate. acs.org The preference for C2 attack is a well-established principle in the chemistry of azine N-oxides. nih.gov
Cross-Coupling Strategies for Pyridyl-Quinolyl Linkages
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, providing a direct route to biaryl and heterobiaryl compounds. researchgate.netnih.gov However, the application of these methods to create 2-pyridyl-2-quinolyl linkages is complicated by the inherent reactivity of 2-substituted pyridine precursors. nih.gov
The "2-pyridyl problem" is a well-documented challenge in synthetic chemistry that refers to the capricious nature of 2-pyridyl organometallic reagents in cross-coupling reactions. researchgate.netnih.gov These reagents, particularly 2-pyridyl boronic acids and their derivatives used in Suzuki-Miyaura couplings, are notoriously unstable and exhibit poor reactivity. nih.govnih.gov
The primary issue is the exquisite sensitivity of the 2-pyridyl-boron bond to protodeboronation, a side reaction where the boron group is replaced by a hydrogen atom from a proton source (like water or alcohol), leading to the formation of unsubstituted pyridine instead of the desired coupled product. nih.govwikipedia.org This facile cleavage is attributed to the electronic properties of the pyridine ring and the proximity of the nitrogen atom, which can influence the stability of reaction intermediates. scholaris.caresearchgate.net This instability results in low yields and limits the utility of many standard cross-coupling protocols for synthesizing 2-substituted pyridines and, by extension, 2-pyridyl-quinolyl systems. researchgate.netnih.gov Overcoming this limitation has been a major driver for the development of specialized reagents and reaction conditions. researchgate.netnih.gov
The Suzuki-Miyaura cross-coupling, which utilizes palladium catalysts to couple organoboron reagents with organic halides, is a cornerstone of modern synthesis. acs.org However, applying this reaction to 2-pyridyl boronic acids is challenging due to their propensity for protodeboronation. wikipedia.orgscholaris.ca To circumvent this, several strategies have been developed.
One successful approach involves the use of more stable borane (B79455) derivatives. N-methyliminodiacetic acid (MIDA) boronates have been identified as air-stable, isolable 2-pyridyl borane surrogates. nih.gov These MIDA boronates can participate in "slow-release" cross-coupling, where the reactive boronic acid is generated in situ at a controlled rate, minimizing its concentration and thus suppressing the competing protodeboronation side reaction. nih.govwikipedia.org
Optimization of reaction conditions is also critical. The choice of palladium catalyst, ligand, base, and solvent system can significantly impact the reaction's efficiency. For instance, specific catalyst systems like Pd(dppf)Cl₂ have been found to be effective for coupling heteroaryl boronic acids. cdnsciencepub.com The addition of co-solvents, such as water or isopropyl alcohol, can also influence reaction outcomes. nih.govcdnsciencepub.com
Table 1: Optimized Conditions for Cross-Coupling of 2-Pyridyl MIDA Boronate
| Parameter | Condition |
|---|---|
| Boron Reagent | 2-Pyridyl MIDA boronate (1.5 equiv) |
| Catalyst | XphosPdcycle (5 mol %) |
| Additive | Cu(OAc)₂ (50 mol %) |
| Base | K₃PO₄ (5.0 equiv) |
| Solvent | DMF |
| Temperature | 80-100 °C |
Data sourced from a general solution developed for the 2-pyridyl problem. nih.gov
The addition of Lewis acidic metal salts, such as those containing copper(I), copper(II), or zinc, has been shown to enhance the efficiency of cross-coupling reactions involving unstable heteroaryl boronic acids. scholaris.caresearchgate.net These additives can play a crucial role in mitigating the "2-pyridyl problem" by attenuating protodeboronation. researchgate.net
Several mechanisms have been proposed for their action. One hypothesis suggests that Lewis acids can coordinate to the pyridine nitrogen, altering the electronic properties of the ring and stabilizing the carbon-boron bond against protonolysis. researchgate.net Another proposed pathway, particularly for copper additives, involves a C-B to C-Cu transmetalation step. nih.gov In this scenario, the unstable 2-pyridyl borane is converted into a more stable 2-pyridyl copper intermediate, which then undergoes transmetalation with the palladium catalyst to continue the catalytic cycle. nih.gov This alternative pathway effectively intercepts the boronic acid before it can decompose. The use of additives like Cu(OAc)₂ has proven effective in couplings with challenging substrates. nih.gov
The synthesis of this compound and its derivatives via cross-coupling requires precursors that are selectively functionalized at the desired positions, typically with halogen atoms (e.g., chloro, bromo) that serve as the electrophilic coupling partner. nih.gov The inherent electronic properties of pyridine and quinoline rings direct functionalization to specific positions. The C2 position in pyridines and quinolines is electronically deficient and susceptible to nucleophilic attack, but direct C-H functionalization can be challenging to control. rsc.orgnih.gov
Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the regioselective functionalization of these heterocycles, allowing for the direct introduction of functional groups at positions that are otherwise difficult to access. scilit.commdpi.com For instance, palladium-catalyzed C2 arylation of quinoline N-oxides with aryl bromides has been demonstrated. mdpi.com The N-oxide group acts as a directing group, facilitating the selective C-H activation at the C2 position. mdpi.com
For halo-substituted precursors, palladium catalysts are widely used to couple them with various organometallic reagents. acs.org For example, Pd(dppb)Cl₂ and Pd(PPh₃)₄ have been identified as effective catalysts for the cross-coupling of chloroquinolines and other π-deficient heteroaryl chlorides with arylboronic acids, proceeding in high yields. acs.org The ability to selectively functionalize the pyridine and quinoline cores is fundamental to designing successful cross-coupling strategies for complex targets. nih.gov
Novel Synthetic Pathways and Precursors
Beyond direct cross-coupling, alternative synthetic routes involving novel precursors and intermediates are continuously being explored to build complex heterocyclic systems.
An alternative approach to forming pyridyl-quinolyl structures involves the use of carbinol intermediates. The synthesis of 2-pyridyl-, 2-quinolyl-, and 1-isoquinolyl-carbinols has been reported, providing versatile building blocks for further elaboration. rsc.org These carbinol compounds can be synthesized through various established organic reactions. The hydroxyl group of the carbinol can then be transformed into other functional groups, such as a leaving group for nucleophilic substitution or an amine, providing a pathway to link the pyridyl and quinolyl moieties through a different type of bond or to introduce the amine functionality of this compound.
Coordination Chemistry of 2 Pyridyl 2 Quinolylamine Based Ligand Systems
Ligand Architecture and Chelation Properties
The design of a ligand is crucial for targeting specific metal ions and achieving desired complex stabilities. The architecture of 2-Pyridyl-2-quinolylamine and its analogs incorporates key features that dictate their interaction with metal centers.
Ligands based on the this compound structure are capable of acting as bidentate chelators. The coordination typically involves the nitrogen atoms from both the pyridine (B92270) and quinoline (B57606) rings, forming a stable complex with a metal ion. This bidentate chelation is characteristic of α-diimine ligands, where two nitrogen donor atoms are positioned to readily bind to a single metal center. In analogs such as 2-(2'-pyridyl)quinoline, the involvement of the pyridine nitrogen donor atoms in bonding to a metal like rhodium has been confirmed through spectroscopic analysis. core.ac.uk The rotation around the bond connecting the two aromatic rings allows the ligand to adopt a conformation suitable for chelation.
A key characteristic of this compound-based ligands is their ability to form six-membered chelate rings upon complexation with a metal ion. uncw.eduuncw.edu Unlike ligands such as 2,2'-bipyridyl which form five-membered rings, the bridging amine group in 2,2'-dipyridyl amine (an analog of this compound) results in a larger six-membered ring structure. uncw.edu This feature significantly influences the coordination geometry and the selectivity of the ligand for different metal ions. uncw.edu The formation of six-membered chelate rings is a well-established outcome in complexes derived from ligands like di-(2-pyridyl)pyrimidin-2-ylsulfanylmethane. uaeh.edu.mxuaeh.edu.mx The size of the chelate ring can impact the stability and photophysical properties of the resulting metal complexes. researchgate.net
The concept of preorganization is fundamental to designing ligands with high affinity and selectivity for specific metal ions. uncw.edunih.gov A ligand is considered preorganized if its free-state conformation closely matches the conformation required for metal ion complexation. uncw.eduuncw.edu Such preorganization minimizes the entropic penalty associated with binding, leading to the formation of more stable complexes. uncw.edu Ligands that form six-membered chelate rings, like 2,2'-dipyridyl amine, are of particular interest in this regard as they can be designed to show selectivity for smaller metal ions compared to their five-membered ring-forming counterparts. uncw.edu The goal of ligand design is to create molecules that are not only preorganized for the target metal ion but also "disorganized" for competing ions, thereby enhancing selectivity. nih.gov
Table 1: Formation Constants (log K₁) for Metal Complexes with Ligands Forming Six-Membered Chelate Rings. uncw.edu
| Ligand | Metal Ion | log K₁ |
|---|---|---|
| 8-(2-pyridyl)Quinoline (8PQ) | Cd(II) | 2.19 |
| Cu(I) | 4.66 | |
| Cu(II) | 4.37 | |
| Ni(II) | 3.3 | |
| Zn(II) | 3.48 | |
| 2,2'-dipyridyl amine (DIPY) | Cd(II) | 2.67 |
| Co(II) | 4.36 | |
| Cu(II) | 7.34 | |
| Ni(II) | 6.15 |
Transition Metal Complexes of this compound Analogs
The versatile coordination properties of this compound analogs have led to their use in forming complexes with various transition metals, including rhodium and ruthenium. These complexes exhibit unique structural and spectroscopic characteristics.
Rhodium(III) forms stable complexes with pyridine-quinoline-based ligands. For the analog 2-(2'-pyridyl)quinoline (PQ), rhodium(III) complexes with the general formula [RhX₂(PQ)₂]⁺ (where X can be Cl⁻, Br⁻, I⁻, SCN⁻, or NO₂⁻) have been synthesized and characterized. core.ac.uk Spectroscopic data, including FT-IR and NMR, support the coordination of the PQ ligand to the rhodium center through the nitrogen atoms of both the pyridine and quinoline rings. core.ac.uk The ¹H NMR spectra of these complexes show significant downfield shifts of the proton signals compared to the free ligand, which is attributed to the deshielding effect of the metal center. core.ac.uk For instance, the H(8) and H(6') protons of the two coordinated ligand molecules are not equivalent, indicating a specific geometric arrangement around the rhodium ion. core.ac.uk Single-crystal X-ray diffraction studies on related substituted pyridine-quinoline rhodium(III) complexes have confirmed their molecular structures. researchgate.net
Table 2: Selected ¹H NMR Chemical Shifts (δ, ppm) for a Rhodium(III) Complex of 2-(2'-Pyridyl)quinoline. core.ac.uk
| Compound | H(8) / H(6') | Other Aromatic Protons |
|---|---|---|
| 2-(2'-Pyridyl)quinoline (PQ) | 8.76 - 7.53 (multiplet) | 8.76 - 7.53 (multiplet) |
Ruthenium(II) polypyridyl complexes are renowned for their rich photophysical and electrochemical properties. mdpi.comnih.gov When analogs of this compound are incorporated into Ru(II) complexes, they significantly influence these characteristics. For example, heteroleptic complexes such as [Ru(bpy)₂(2-QPy)]²⁺ (where 2-QPy is 2-(pyridin-2'-yl)quinoline) have been studied. researchgate.net The coordination of 2-QPy results in a five-membered chelate ring. This can be contrasted with its isomer, 8-(pyridin-2′-yl)quinoline (8-QPy), which forms a six-membered chelate ring. This structural difference leads to notable variations in their photophysical and electrochemical properties. The Ru²⁺/³⁺ redox couple for the complex with the six-membered ring is negatively shifted compared to the complex with the five-membered ring. researchgate.net The absorption spectra of such Ru(II) complexes are typically dominated by metal-to-ligand charge transfer (MLCT) bands in the visible region. nih.gov The nature of the quinoline-containing ligand can stabilize the Ru(II) oxidation state and modulate the electronic properties of the complex. nih.gov
Mercury(II) Complexes and their Stoichiometry
The coordination of mercury(II) with N-donor ligands like this compound is expected to yield complexes with diverse stoichiometries and structures, influenced by factors such as the metal-to-ligand ratio, the solvent, and the nature of the counter-anion. nih.gov Research on related 2-pyridylnitrone ligands with mercury(II) halides has revealed the formation of complexes with varying metal-to-ligand ratios, including 1:1, 2:1, and a unique 5:3 stoichiometry. researchgate.net
In these complexes, the ligand can adopt different coordination modes. For instance, it can act as a chelating ligand, forming a stable ring with the metal center, or as a bridging ligand, linking multiple metal centers to form polynuclear or polymeric structures. nih.govresearchgate.net The stoichiometry of the resulting complex is not always a direct reflection of the reaction stoichiometry, as the complexes can be labile in solution. researchgate.net
For example, in the case of mercury(II) complexes with picolinic acid, a related pyridine-containing ligand, both a 1D coordination polymer and a mononuclear complex have been isolated, with the dimensionality being dependent on the solvent used during synthesis. nih.gov In the polymeric structure, the ligand bridges mercury(II) ions, while in the mononuclear complex, it acts as a chelating ligand. nih.gov This suggests that this compound could also form both discrete mononuclear and extended polymeric structures with mercury(II), with the stoichiometry being highly dependent on the reaction conditions.
Table 1: Stoichiometry of Mercury(II) Complexes with Related Pyridyl Ligands
| Ligand | Metal Halide | Stoichiometry (Metal:Ligand) | Resulting Structure |
|---|---|---|---|
| N-methyl-α-(2-pyridyl)nitrone | HgCl₂ | 1:1 | Mononuclear |
| N-t-butyl-α-(2-pyridyl)nitrone | HgBr₂ | 1:1 | Mononuclear |
| N-methyl-α-(2-pyridyl)nitrone | HgBr₂ | 2:1 | Dinuclear |
| N-t-butyl-α-(2-pyridyl)nitrone | HgI₂ | 2:1 | Dinuclear |
| N-t-butyl-α-(2-pyridyl)nitrone | HgBr₂ | 5:3 | Polynuclear |
Copper(I) and Silver(I) Complexes
The coordination chemistry of this compound with d¹⁰ metal ions like copper(I) and silver(I) is anticipated to be rich, leading to the formation of complexes with interesting structural and luminescent properties. The soft nature of these metal ions leads to a high affinity for N-donor ligands.
In related systems, copper(I) and silver(I) complexes with ligands containing both pyridine and another N-heterocycle have been shown to form a variety of structures, from discrete mononuclear complexes to extended coordination polymers. nih.govresearchgate.net For instance, with dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate, both copper(II) and silver(I) form complexes where the ligand acts as a bidentate chelating agent through its pyridine and pyrazine nitrogen atoms. nih.gov In a polynuclear silver(I) complex, the pyrazine ring of one ligand was found to additionally act as a bridging ligand between two silver(I) ions. nih.gov
Copper(I) complexes with 2,2'-dipyridylamine derivatives have been shown to form one- and two-dimensional coordination polymers, where the dimensionality is influenced by the nature of the bridging ligands (e.g., halides or cyanide). researchgate.net These structures are often stabilized by π-π stacking interactions between the pyridyl rings. researchgate.net Given these precedents, this compound is expected to form stable chelate complexes with copper(I) and silver(I), with the potential for forming polynuclear structures through bridging interactions, especially in the presence of suitable anionic co-ligands.
Zinc(II) Complexes and their Geometric Configurations
Zinc(II), a d¹⁰ metal ion, exhibits flexible coordination geometry, and its complexes with pyridyl-containing ligands showcase a range of configurations, primarily tetrahedral, square pyramidal, and octahedral. nih.govresearchgate.netnih.govacademie-sciences.fr The specific geometry adopted is influenced by the steric and electronic properties of the ligand, as well as the coordination of counter-ions or solvent molecules.
In complexes with ligands analogous to this compound, distorted tetrahedral and square pyramidal geometries are common. researchgate.netnih.gov For example, zinc(II) complexes with pyridine-2-carbaldehyde thiosemicarbazone have been reported to exhibit a distorted square pyramidal geometry. nih.gov In another study, a dinuclear zinc(II) complex with a paddle-wheel-like structure displayed a square-pyramidal geometry around each zinc center, while a mononuclear complex showed a distorted tetrahedral environment. researchgate.net
Octahedral geometries are also frequently observed, particularly when water molecules or other co-ligands are involved in the coordination sphere. nih.govacademie-sciences.fr A zinc(II) complex containing both terpyridine and pyridine-2,6-dicarboxylate ligands was found to have an octahedral geometry. academie-sciences.fr Similarly, a zinc(II) complex with a hydroxypyridinecarboxylate ligand adopted a distorted octahedral geometry with two coordinated water molecules. nih.gov It is therefore highly probable that this compound would form zinc(II) complexes with either tetrahedral or octahedral geometries, depending on the reaction conditions and the presence of other coordinating species.
Table 2: Geometric Configurations of Zinc(II) Complexes with Related Pyridyl Ligands
| Ligand System | Ancillary Ligands | Coordination Number | Geometry |
|---|---|---|---|
| Pyridine-2-carbaldehyde thiosemicarbazone | Cl⁻, H₂O | 5 | Distorted Square Pyramidal nih.gov |
| Pyridine & 2-chlorobenzoate | - | 4 | Distorted Tetrahedral researchgate.net |
| Pyridine & 4-oxybenzoate | - | 5 | Square Pyramidal researchgate.net |
| Terpyridine & Pyridine-2,6-dicarboxylate | H₂O | 6 | Octahedral academie-sciences.fr |
Cobalt(II) and Nickel(II) Coordination Compounds
The coordination chemistry of cobalt(II) and nickel(II) with N-donor ligands is well-established, typically resulting in octahedral or, less commonly, tetrahedral or square planar complexes. With a potentially tridentate ligand like this compound (coordinating through both ring nitrogens and the amine nitrogen), octahedral complexes are the most likely outcome.
Studies on related ligands support this prediction. For instance, cobalt(II) and nickel(II) complexes with a 3-(2-pyridyl)pyrazole-based ligand were found to be isostructural, with the metal ions in a hexa-coordinated environment, bonded to six nitrogen donors from three distinct ligands. nih.gov Similarly, cobalt(II) and nickel(II) complexes of quinoline-2-carboxylate adopt a distorted octahedral coordination geometry, with the metal ion coordinated by two quinoline nitrogen atoms, two carboxylate oxygen atoms, and two water molecules. researchgate.net
In some cases, higher coordination numbers can be achieved. For example, cobalt(II) and nickel(II) complexes with the tridentate ligand 2,6-bis(2,6-diethylphenyliminomethyl)pyridine have been shown to form heptacoordinated compounds, with a chelating nitrate ion completing the coordination sphere. nih.gov This suggests that with this compound, while octahedral is the most probable geometry, higher coordination numbers could be accessible depending on the choice of metal salt and reaction conditions.
Steric Effects of Substituents on Metal Coordination
The introduction of substituents on the pyridyl or quinolyl rings of a ligand like this compound can have a significant impact on the coordination chemistry of the resulting complexes. cam.ac.uknih.govnih.govcam.ac.uk Steric hindrance from bulky substituents can influence the coordination number, geometry, and stability of the metal complexes.
For example, in tris(2-pyridyl)aluminate anions, introducing substituents at the 6-position of the 2-pyridyl rings has a large impact on their metal coordination characteristics. cam.ac.ukcam.ac.uk This steric influence can dictate whether a monomeric or dimeric complex is formed. cam.ac.uk
Steric overcrowding can also decrease the formation constants between ligands and metal ions, with the extent of this decrease being inversely proportional to the size of the metal ion. nih.gov For smaller ions like Zn²⁺, a significant decrease in stability is observed with sterically crowded ligands, whereas for larger ions like Pb²⁺, the effect is less pronounced. nih.gov This is because steric crowding can lead to distortions in the metal-ligand bond lengths. nih.gov Therefore, adding substituents to the this compound framework would be a powerful tool for tuning the properties of its metal complexes, potentially leading to the isolation of unusual coordination geometries or enhancing selectivity for certain metal ions. nih.govnih.gov
Polynuclear and Polymeric Coordination Architectures
Metal-Organic Frameworks and Coordination Polymers
The bifunctional nature of this compound, with its two N-donor sites, makes it a suitable candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.comrsc.orgrsc.org By linking metal centers, this ligand could give rise to one-, two-, or three-dimensional networks.
The formation of such extended structures has been demonstrated with related pyridyl-containing ligands. For example, the use of 2-pyridyl oximes in combination with carboxylate linkers has led to the synthesis of both coordination polymers and MOFs with zinc(II) and copper(II). mdpi.com In these structures, the pyridyl-based ligand coordinates to the metal centers, which are then bridged by the carboxylate ligands to form the extended network.
Similarly, a flexible bis-pyridyl ligand has been used with pyridine-2,3-dicarboxylate to construct 2D and 3D coordination polymers with Cu(II), Zn(II), and Cd(II). rsc.org The resulting frameworks can exhibit interesting properties such as interpenetration, where multiple networks are intertwined. rsc.org Given these examples, it is plausible that this compound, particularly in conjunction with other bridging ligands, could be a valuable building block for the design of novel coordination polymers and MOFs with potentially interesting structural and functional properties.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Mercury(II) chloride |
| Mercury(II) bromide |
| Mercury(II) iodide |
| N-methyl-α-(2-pyridyl)nitrone |
| N-t-butyl-α-(2-pyridyl)nitrone |
| Picolinic acid |
| Copper(I) iodide |
| Copper(I) bromide |
| Copper(I) cyanide |
| Silver(I) nitrate |
| Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate |
| 2,2'-dipyridylamine |
| Zinc(II) chloride |
| Pyridine-2-carbaldehyde thiosemicarbazone |
| 2-chlorobenzoate |
| 4-oxybenzoate |
| Terpyridine |
| Pyridine-2,6-dicarboxylate |
| Hydroxypyridinecarboxylate |
| Cobalt(II) chloride |
| Cobalt(II) nitrate |
| Nickel(II) chloride |
| Nickel(II) nitrate |
| 3-(2-pyridyl)pyrazole |
| Quinoline-2-carboxylate |
| 2,6-bis(2,6-diethylphenyliminomethyl)pyridine |
| Tris(2-pyridyl)aluminate |
| 2-pyridyl oxime |
Supramolecular Assemblies in Metal-Ligand Systems
The formation of discrete metal-ligand complexes is often just the initial step in the construction of more intricate, higher-order structures known as supramolecular assemblies. In these systems, individual mononuclear complexes act as building blocks, or "tectons," which self-assemble through a variety of non-covalent interactions to form extended one-, two-, or three-dimensional networks. mdpi.comresearchgate.net The spatial arrangement and functionality of the this compound ligand, with its pyridine and quinoline rings, provide multiple sites for such interactions, which are crucial for the development of crystal engineering and the creation of new functional materials. mdpi.comnih.gov
The primary driving forces behind the assembly of these supramolecular architectures are non-covalent interactions, including hydrogen bonding, π–π stacking, C–H∙∙∙π interactions, and anion-π interactions. mdpi.com Hydrogen bonds, in particular, are highly directional and play a significant role in guiding the assembly process. semanticscholar.orgnih.gov For instance, in related pyridine-containing coordination compounds, hydrogen bonds between coordinated ligands, solvent molecules, or counter-ions can link mononuclear units into well-defined patterns like 1D chains or 2D sheets. nih.govmdpi.com The presence of water molecules and counter-ions like chloride can result in extensive 3D hydrogen-bonding networks. mdpi.com
Aromatic π-stacking interactions are also critical, especially for ligands containing multiple aromatic rings like this compound. mdpi.com These interactions occur between the electron-rich π systems of the pyridine and/or quinoline rings of adjacent complex units. The geometry of these interactions (e.g., face-to-face or slipped-stacking) influences the final packing and dimensionality of the supramolecular structure. mdpi.com The combination of hydrogen bonding and π-stacking can lead to robust and stable layered assemblies. mdpi.com By carefully selecting metal ions, counter-anions, and crystallization conditions, it is possible to control the interplay of these non-covalent forces to engineer crystalline solids with specific topologies and properties. researchgate.net
Dinuclear Bridged Complexes
Beyond the formation of mononuclear species and their subsequent self-assembly, this compound and its derivatives can act as bridging ligands to form multinuclear complexes. Of particular interest are dinuclear complexes, where two metal centers are held in proximity by one or more bridging ligands. This arrangement can facilitate unique magnetic, electronic, or catalytic properties arising from metal-metal interactions.
A notable example involves a dinuclear Manganese(II) complex synthesized with a substituted 2-(pyridin-2-yl)quinoline ligand, namely 6-(diethylamino)-4-phenyl-2-(pyridin-2-yl)quinoline. In this complex, two Mn(II) centers are bridged by two chlorine atoms, forming a central, four-membered Mn₂Cl₂ rhomb-shaped ring. The two metal centers in this dinuclear structure exhibit different coordination environments. One Mn(II) atom is five-coordinate with a distorted trigonal-bipyramidal geometry, while the second Mn(II) ion is six-coordinate with a distorted octahedral geometry. The metal-to-metal distance within this bridged complex is 3.7412 (6) Å. Each Mn(II) atom is also coordinated to one 2-(pyridin-2-yl)quinoline derivative ligand and additional chlorine atoms.
The structural parameters of this dinuclear Mn(II) complex are detailed in the table below.
| Parameter | Mn1 Center | Mn2 Center |
|---|---|---|
| Coordination Number | 5 | 6 |
| Geometry | Distorted Trigonal-Bipyramidal | Distorted Octahedral |
| Coordinating Atoms | N(pyridyl), N(quinolyl), Cl(terminal), Cl(bridge), Cl(bridge) | N(pyridyl), N(quinolyl), Cl(terminal), Cl(bridge), Cl(bridge), O(water) |
| Mn-N Bond Lengths (Å) | 2.286(2), 2.215(2) | - |
| Mn-Cl Bond Lengths (Å) | 2.382(2), 2.4501(8), 2.4974(7) | 2.4354(8), 2.5838(8), 2.6269(8) |
| Bridging Unit Parameters | ||
| Bridging Atoms | Cl2, Cl3 | |
| Mn···Mn Distance (Å) | 3.7412(6) |
Based on a thorough review of available research, a comprehensive article detailing the advanced spectroscopic characterization of "this compound" complexes cannot be generated at this time. The scientific literature accessible through the conducted searches lacks specific and detailed experimental data for this particular compound across the required spectroscopic techniques (FTIR, Raman, ¹H, ¹³C, ³¹P, ¹⁵N NMR, and UV-Visible spectrophotometry for complex formation equilibria).
Constructing an article that meets the required standards of scientific accuracy and depth, while strictly adhering to the provided outline for "this compound," is not feasible due to the absence of published research focusing on its complexes. Information is available for related but structurally distinct compounds, such as 2-(2'-pyridyl)quinoline or di-2-pyridylamine. However, presenting data from these analogues would violate the explicit instruction to focus solely on the chemical compound “this compound” and would not represent a scientifically accurate fulfillment of the request.
Advanced Spectroscopic Characterization of 2 Pyridyl 2 Quinolylamine Complexes
Electronic Absorption and Emission Spectroscopy
Photophysical Properties of Ligand and Complexes
The photophysical properties of 2-pyridyl-2-quinolylamine and its derivatives are primarily governed by n→π* and π→π* electronic transitions within the fused aromatic heterocyclic system. nih.gov The UV-vis absorption spectra of these compounds and their metal complexes typically exhibit multiple absorption bands in the ultraviolet and visible regions.
The emission spectra of both the free ligand and its complex demonstrate fluorescence. When excited, both QP and its Mn(II) complex emit blue light with an emission maximum observed at 472 nm in THF. nih.gov This suggests that the metal center in this specific complex does not significantly quench the ligand's intrinsic fluorescence.
Some derivatives of 2-pyridyl-quinoline also exhibit aggregation-induced emission (AIE), a phenomenon where the fluorescence intensity increases in an aggregated state compared to a dissolved state. nih.gov For the QP ligand and its MnQP complex, increasing the water fraction in a THF/water mixture from 0% to 99% led to a noticeable change in fluorescent color from blue to green and ultimately to yellow, with a significant enhancement in photoluminescence intensity. nih.gov
Table 1: Photophysical Data for a 2-(Pyridin-2-yl)quinoline Derivative (QP) and its Mn(II) Complex
| Compound | Absorption Maxima (λabs, nm) | Emission Maximum (λem, nm) | Solvent |
|---|---|---|---|
| QP Ligand | 294, 351, 405 | 472 | THF |
| MnQP Complex | 294, 351, 405 | 472 | THF |
Luminescent Properties of Metal Complexes
Ruthenium(II) polypyridyl complexes, a class of compounds analogous to potential Ru(II)-2-pyridyl-2-quinolylamine complexes, are well-known for their interesting photophysical properties, which can be tuned by ligand selection. researchgate.net Similarly, platinum(II) complexes with tridentate N^N^N ligands can display remarkable environmental dependence on their luminescence, with emissions ranging from monomer-based fluorescence to metal-metal-to-ligand charge transfer (MMLCT) emission in polymeric structures. nih.gov
Studies on metal complexes with a similar ligand, 2-(pyridin-4-yl)quinoline-4-carboxylic acid, have demonstrated that complexes with Mn(II), Co(II), Cd(II), and Ag(I) exhibit fluorescent behaviors, highlighting the potential for developing luminescent materials from this class of ligands. nih.gov The emission properties are often linked to the structural rigidity and electronic environment imposed by the metal-ligand coordination.
Circular Dichroism (CD) Studies
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, including metal complexes. When this compound coordinates to a metal center in a non-planar or "propeller-like" fashion, it can create a chiral environment, resulting in distinct CD signals.
Theoretical studies using time-dependent density functional theory (TD-DFT) have been employed to simulate and understand the CD spectra of analogous metal complexes, such as those containing bipyridine or tris(2-pyridylmethyl)amine (B178826) ligands. nih.govresearchgate.net These studies help in elucidating the mechanism of exciton (B1674681) CD, which arises from the interaction of transition dipoles of the multiple aromatic ligands arranged chirally around the metal ion. nih.gov
The sign and intensity of the CD bands, particularly in the region of π→π* transitions of the ligands, can be correlated with the absolute configuration (e.g., Δ or Λ) of the metal complex. For instance, in related tris-chelate complexes, the exciton coupling between the ligands leads to characteristic bisignate CD signals whose sign can predict the stereochemistry of the complex. nih.gov While specific CD studies on this compound complexes are not widely reported, the principles established for other propeller-like polypyridyl metal complexes are directly applicable and provide a framework for their stereochemical analysis. nih.govelsevierpure.com
Mass Spectrometry Techniques (e.g., ESI-MS)
Mass spectrometry is an indispensable tool for the characterization of this compound and its metal complexes. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing these compounds as it is a soft ionization technique that can transfer intact, charged complex ions from solution to the gas phase. rsc.org
In the analysis of metal complexes, ESI-MS is routinely used to confirm the molecular weight and composition. The high-resolution mass spectra of related platinum(II) complexes, for example, allowed for the definitive identification of the [M+H⁺] or [M+Na⁺] molecular peaks, confirming their formation. nih.gov For a Schiff base containing both quinoline (B57606) and pyridine (B92270) nuclei, a pronounced molecular ion peak was observed, demonstrating the stability of the compound under mass spectrometric conditions. researchgate.net
Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the parent ion. nih.gov This technique can be used to probe the connectivity and stability of the metal-ligand bonds. By analyzing the fragmentation patterns, it is possible to elucidate the structure of the complex and study its decomposition pathways. rsc.orgnih.gov This method is valuable for identifying different metal-ligand species, especially in mixtures or when trying to distinguish between complexes with similar masses. nih.gov
Table 2: Summary of Mass Spectrometry Data for Related Metal-Polypyridyl Complexes
| Complex Type | Mass Spectrometry Technique | Key Finding | Reference |
|---|---|---|---|
| Ruthenium(II) and Osmium(II) Carbonyl Complexes | Mass Spectrometry | Confirmation of mononuclear complex formation. | researchgate.net |
| Platinum(II) N^N^N Complexes | High-Resolution MS | Identification of [M+H⁺] or [M+Na⁺] molecular peaks. | nih.gov |
| General Metal-Ligand Complexes | ESI-MS/MS | Elucidation of fragmentation pathways and identification of species. | nih.gov |
Catalytic Applications of 2 Pyridyl 2 Quinolylamine Based Metal Complexes
Hydrogenation and Transfer Hydrogenation Reactions
Metal complexes incorporating 2-Pyridyl-2-quinolylamine and its derivatives have demonstrated notable efficacy in hydrogenation and transfer hydrogenation reactions. These processes are fundamental in organic synthesis for the reduction of unsaturated functional groups.
A key example is the use of a ruthenium(II) complex, cis-[RuCl2(PPh3)2(2-(2'-pyridyl)quinoline)], as a highly active pre-catalyst for the transfer hydrogenation of various ketones. mdpi.com This reaction, which utilizes 2-propanol as a hydrogen source in the presence of a base, provides an alternative to catalytic hydrogenation that requires high-pressure molecular hydrogen. mdpi.com The catalytic system demonstrated quantitative conversions for substrates like benzophenone (B1666685) and 4-chloroacetophenone. mdpi.com
In a broader context, a series of organometallic ruthenium(II)-arene complexes with various pyridine-quinoline based ligands have been synthesized and studied for the transfer hydrogenation of aromatic ketones. mdpi.comnih.gov These complexes, with the general formula [Ru(η6-p-cymene)(L)Cl]+, where L is a substituted pyridine-quinoline ligand, have shown catalytic activities ranging from moderate to excellent. mdpi.comnih.gov For instance, complexes bearing methyl groups on the quinoline (B57606) moiety can convert acetophenone (B1666503) to 1-phenylethanol (B42297) quantitatively in a short period. mdpi.comnih.gov The catalytic performance of these ruthenium complexes is influenced by the electronic nature of the substituents on the pyridine-quinoline framework. mdpi.comresearchgate.net
The following table summarizes the catalytic performance of a ruthenium(II) complex in the transfer hydrogenation of various ketones.
Table 1: Catalytic Transfer Hydrogenation of Ketones with a Ruthenium(II) this compound Complex
| Substrate | Product | Conversion (%) | Time (h) |
|---|---|---|---|
| Benzophenone | Diphenylmethanol | >99 | 2.5 |
| 4-Chloroacetophenone | 1-(4-chlorophenyl)ethanol | >99 | 5 |
| Acetophenone | 1-Phenylethanol | 85 | 5 |
| 4-Methylacetophenone | 1-(p-tolyl)ethanol | 75 | 5 |
Reaction conditions: Ketone (1 mmol), Catalyst (2.5 µmol), KOH (0.1 mmol), 2-propanol (10 mL), 82 °C.
Furthermore, iridium complexes with chiral N,P ligands containing quinoline moieties have been successfully employed in the asymmetric hydrogenation of quinolines, achieving high enantioselectivities of up to 92% ee. dicp.ac.cnresearchgate.net While not exclusively using this compound, this research highlights the potential of quinoline-containing ligands in stereoselective hydrogenation. dicp.ac.cnresearchgate.netdicp.ac.cn The catalytic activity and enantioselectivity in these systems are highly dependent on the solvent and the specific structure of the chiral ligand. dicp.ac.cndicp.ac.cn
Rhodium catalysts have also been explored for the hydrogenation of pyridines and quinolines. For example, rhodium(III) oxide has been shown to be an effective catalyst for the reduction of a variety of unprotected pyridines under mild conditions. rsc.orgresearchgate.netrsc.org Additionally, rhodium complexes with ligands such as tris(8-quinolinyl)phosphite have been used for the regioselective hydroboration of pyridines and quinolines. rsc.orgresearchgate.netrsc.org
Oxidation Reactions
Despite the extensive research into the catalytic applications of this compound-based metal complexes in other areas, there is a notable lack of published literature on their use in oxidation reactions.
Epoxidation Catalysis
A thorough review of scientific databases reveals no specific studies detailing the application of this compound metal complexes as catalysts for epoxidation reactions.
Hydrocarbon Oxidation via Oxoruthenium Complexes
Similarly, there is no available research focused on the use of oxoruthenium complexes featuring the this compound ligand for the oxidation of hydrocarbons.
Cross-Coupling and C-C/C-O Bond Forming Reactions
The application of this compound-based metal complexes in cross-coupling and other carbon-carbon or carbon-oxygen bond-forming reactions is another area where specific research appears to be limited.
Suzuki-Miyaura Reaction Enhancement
While the Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for C-C bond formation, there are no specific reports in the scientific literature that describe the use of this compound metal complexes to enhance this reaction.
Stereoselective Catalysis
Beyond the asymmetric hydrogenation of quinolines mentioned earlier, which involves related ligand systems, there is a lack of studies on the application of chiral this compound-based metal complexes in other stereoselective catalytic processes for C-C or C-O bond formation.
Hydroboration of Heterocycles
A comprehensive review of scientific literature did not yield specific research findings on the application of this compound-based metal complexes in the catalytic hydroboration of heterocycles. While the hydroboration of N-heterocycles is a significant area of research, with various transition metal complexes being utilized for this purpose, studies detailing the use of catalysts derived from this compound for this specific transformation are not available in the reviewed literature. researchgate.netnsf.gov
The existing research on the hydroboration of pyridines and quinolines highlights the use of catalysts based on rhodium, iridium, cobalt, and other metals. nsf.govuni-regensburg.defrontiersin.org These studies emphasize the importance of the ligand structure in determining the regioselectivity of the hydroboration, leading to either 1,2- or 1,4-dihydropyridine (B1200194) products. nsf.gov For instance, a rhodium(I) complex with a tris(8-quinolinyl)phosphite ligand has been shown to be effective in the 1,2-hydroboration of pyridines and quinolines. uni-regensburg.de Similarly, heterogeneous iridium catalysts have been developed for the dearomative hydroboration of pyridines. nsf.gov However, none of the available reports specifically mention the use of this compound as a ligand in these catalytic systems.
Role of Pyridine-Containing Macrocycles in Catalysis
Pyridine-containing macrocycles are a significant class of ligands in coordination chemistry and catalysis. The incorporation of a pyridine (B92270) ring into a macrocyclic framework imparts unique properties to the resulting metal complexes, influencing their thermodynamic stability, coordination kinetics, and catalytic activity. unimi.itsemanticscholar.orgproquest.com
The pyridine moiety introduces a degree of rigidity to the macrocyclic ligand, which can be advantageous for catalysis. unimi.itresearchgate.net This increased conformational rigidity can help in the stabilization of metal complexes in various oxidation states, which is crucial for many catalytic cycles, particularly in oxidation reactions. unimi.it The electronic properties of the pyridine ring, being a π-deficient aromatic system, can also modulate the electron density at the metal center, thereby tuning its reactivity. unimi.it
Metal complexes of pyridine-containing macrocycles have found applications in a wide range of catalytic transformations. unimi.itsemanticscholar.org These include stereoselective carbon-carbon and carbon-oxygen bond-forming reactions. unimi.it The well-defined and tunable three-dimensional structure of these complexes allows for the creation of chiral environments around the metal center, enabling asymmetric catalysis. For example, copper(I) complexes of chiral pyridine-containing macrocycles have been utilized as catalysts in the asymmetric cyclopropanation of olefins. semanticscholar.org
Furthermore, the synthesis of pyridine-containing macrocycles is often straightforward, allowing for systematic modifications of the ligand structure. unimi.it This tunability enables the fine-tuning of the catalyst's steric and electronic properties to optimize its performance for a specific reaction. For instance, the introduction of functional pendant arms to the macrocyclic framework can provide additional coordination sites or functionalities that can participate in the catalytic process. unimi.it Iron(II) complexes of 12-membered pyridine-containing macrocyclic ligands have been successfully employed to catalyze the Suzuki-Miyaura reaction between N-heterocyclic compounds and arylboronic acids. unimi.it
The diverse applications of these complexes extend to areas such as biomimetic chemistry, where they are used to model the active sites of metalloenzymes, and materials science. unimi.itproquest.com The ability of the pyridine nitrogen to act as a hydrogen bond acceptor can also play a role in substrate recognition and activation.
Chemosensor Design and Recognition Principles
Design Strategies for Fluorescent and Colorimetric Chemosensors
The design of fluorescent and colorimetric chemosensors hinges on modulating the electronic properties of the signaling unit upon analyte binding. For ligands containing pyridine (B92270) and quinoline (B57606), several photophysical mechanisms are exploited:
Photoinduced Electron Transfer (PET): In a PET sensor, the receptor (the amine and pyridine/quinoline nitrogen atoms) can donate an electron to the excited fluorophore, quenching its fluorescence. Upon binding a metal ion, the receptor's electron-donating ability is suppressed, the PET process is inhibited, and fluorescence is "turned on." nih.gov
Chelation-Enhanced Fluorescence (CHEF): Many pyridyl- and quinolyl-containing ligands exhibit weak fluorescence in their free form due to processes like internal rotation or vibration that allow for non-radiative decay from the excited state. When the ligand binds to a metal ion, it forms a rigid complex, restricting these motions and leading to a significant increase in fluorescence quantum yield. rsc.org This CHEF effect is a common strategy for designing "turn-on" fluorescent sensors. rsc.org
Intramolecular Charge Transfer (ICT): Quinoline derivatives are known to exhibit ICT, characterized by their electron-accepting properties. nih.gov The binding of a metal ion can alter the ICT character of the molecule, leading to shifts in the absorption or emission spectra, which can be observed as a colorimetric or ratiometric fluorescent response. nih.gov
These design principles allow for the creation of sensors that can detect metal ions through visible color changes or the appearance or quenching of fluorescence, providing both qualitative and quantitative data.
Metal Ion Detection Capabilities
The polypyridyl framework inherent in 2-Pyridyl-2-quinolylamine analogues is highly effective for complexing a variety of metal ions. rsc.org The nitrogen atoms of the pyridine and quinoline rings, along with the linking amine, create a multidentate coordination pocket that can selectively bind to specific cations.
Selectivity is a critical parameter for a chemosensor, defining its ability to detect a specific analyte in the presence of other competing species. For pyridyl-quinolylamine type ligands, selectivity is governed by several factors:
Preorganization: The ligand's three-dimensional structure can be designed to be pre-organized for a specific metal ion, matching its preferred coordination geometry and ionic radius. nih.gov
Steric Effects: Introducing bulky groups near the coordination site can create steric hindrance that favors binding with certain metal ions over others. For instance, steric clashes can be used to modulate selectivity between ions of similar size, such as Zn(II) and Cd(II). nih.govrsc.org
Hard and Soft Acid-Base (HSAB) Principle: The nitrogen donors in the ligand are borderline bases, leading to favorable interactions with borderline acid metal ions like Zn(II). mdpi.com
Sensitivity, or the limit of detection (LOD), is equally important. Sensors based on quinoline derivatives have demonstrated high sensitivity, capable of detecting metal ions at nanomolar (nM) and even parts-per-billion (ppb) levels. researchgate.net For example, a pyridine-biquinoline derivative complex used for detecting pyrophosphate had a detection limit of 0.85 μM. nih.gov
Table 1: Factors Influencing Chemosensor Selectivity
| Factor | Description | Example Application |
| Preorganization | The ligand structure is conformationally restricted to fit a target ion. | Designing macrocycles with specific cavity sizes for alkali metals. nih.gov |
| Steric Hindrance | Bulky chemical groups are placed near the binding site to exclude larger or promote specific coordination geometries. | Discriminating between Zn(II) (prefers tetrahedral) and Cu(II) (prefers square planar). nih.gov |
| Chelate Ring Size | The number of atoms in the ring formed by the ligand and metal ion influences stability and selectivity. | Five- or six-membered chelate rings are generally most stable. rsc.org |
| HSAB Principle | Matching the electronic character of the donor atoms (soft/hard base) with the metal ion (soft/hard acid). | Nitrogen donors (borderline bases) show high affinity for ions like Zn(II) and Cu(II) (borderline acids). mdpi.com |
Detection of Heavy Metal Ions
Chemosensors derived from pyridine and quinoline are instrumental in the detection of toxic heavy metal ions, which pose significant environmental and health risks. mdpi.com The design principles of fluorescence quenching or enhancement are particularly effective here. For heavier ions like mercury (Hg²⁺) and lead (Pb²⁺), their inherent large spin-orbit coupling constants often lead to efficient fluorescence quenching upon binding. rsc.org This "turn-off" response provides a clear signal for their presence.
Research has demonstrated that pyridine-based fluorescent sensors can rapidly identify and detect a range of toxic heavy metal ions, including Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The sensor's response often varies depending on the specific metal ion, which can be used to distinguish between them. mdpi.com
Functional Group Modulation in Chemosensor Performance
The performance of a chemosensor can be fine-tuned by modifying its structure with various functional groups. Attaching electron-donating or electron-withdrawing groups to the pyridine or quinoline rings can alter the molecule's photophysical properties and its affinity for metal ions.
For instance, incorporating an amide group into an 8-aminoquinoline (B160924) structure has been shown to improve selectivity for Zn(II). mdpi.comresearchgate.net The amide's oxygen and nitrogen atoms can participate in coordination, creating a more specific binding pocket that favors Zn(II) over other ions like Cd(II). mdpi.comresearchgate.net This modulation allows for the rational design of sensors with enhanced selectivity and sensitivity for a desired target.
Integration with Recognition Elements (e.g., Tris[(2-pyridyl)-methyl]amine)
To create highly selective and sensitive sensors, the core this compound structure can be integrated with other well-established recognition elements. A prime example is Tris[(2-pyridyl)-methyl]amine (TPA), a tripodal ligand known for its high affinity for various metal ions, particularly Zn(II). wikipedia.orgfrontiersin.org
By functionalizing a TPA scaffold with quinoline moieties, it is possible to combine the robust binding capability of TPA with the desirable fluorescent signaling properties of quinoline. mdpi.com This strategy has been successfully employed to create sensors where, for example, the pyridyl groups of a TPA analogue were replaced by quinoline groups. mdpi.com This created a highly effective sensor for Zn(II), demonstrating how combining distinct molecular components can lead to superior chemosensor performance. This modular approach allows for the development of complex, multi-component sensor systems tailored for specific analytical challenges.
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, energies, and other electronic characteristics.
DFT calculations are crucial for elucidating the electronic architecture of 2-Pyridyl-2-quinolylamine. Methods such as B3LYP with a 6-311G+(d,p) basis set are commonly employed to optimize the molecular geometry and compute key electronic descriptors. ias.ac.in
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between these orbitals (ΔE) is a critical indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. rsc.org For a molecule like this compound, the HOMO is typically distributed across the electron-rich quinoline (B57606) and amine moieties, while the LUMO is centered on the electron-deficient pyridine (B92270) ring.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying sites for electrophilic and nucleophilic attack. In this compound, negative potential (red/yellow regions) is expected around the nitrogen atoms of the pyridine and quinoline rings, indicating their susceptibility to electrophilic attack or coordination with cations. Positive potential (blue regions) would be found around the amine hydrogen, highlighting its potential as a hydrogen bond donor.
Aromaticity: The aromaticity of the pyridine and quinoline rings is a key determinant of the molecule's stability and interaction modes. Aromaticity can be quantified using various indices. While no specific studies on this compound exist, benchmark studies on pyridine and quinoline using DFT functionals like wB97XD or CAM-B3LYP provide reliable predictions. nih.gov These analyses confirm the high degree of cyclic electron delocalization within both heterocyclic rings, which is fundamental to their ability to engage in π-π stacking interactions.
Table 1: Representative DFT-Calculated Electronic Properties for Pyridine-Quinoline Systems
| Descriptor | Typical Calculated Value Range | Significance |
|---|---|---|
| HOMO Energy | -6.0 to -5.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.5 to -1.0 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.0 to 4.5 eV | Relates to chemical reactivity and stability rsc.org |
| Dipole Moment | 2.0 to 3.5 D | Measures overall polarity of the molecule |
While specific DFT studies on the synthesis of this compound are not documented, this computational approach is invaluable for exploring potential synthetic pathways. DFT can be used to model reaction mechanisms, for instance, in transition-metal-catalyzed cross-coupling reactions that could form the C-N bond linking the pyridine and quinoline moieties.
By calculating the energies of reactants, intermediates, transition states, and products, a complete potential energy surface for the reaction can be mapped. This allows for the determination of activation energies (energy barriers), which indicate the kinetic feasibility of a proposed step. DFT can thus help in optimizing reaction conditions by identifying the rate-limiting step and suggesting modifications to the catalyst or substrates to lower the activation barrier.
Non-covalent interactions (NCIs) are paramount in dictating the supramolecular chemistry and biological recognition of this compound. DFT-based methods provide detailed insights into the nature and strength of these forces.
The Non-Covalent Interaction (NCI) index is a powerful tool for visualizing NCIs in real space. mdpi.com It is based on the electron density (ρ) and the reduced density gradient (RDG). Plots of the RDG against the electron density reveal distinct regions corresponding to different interaction types:
Strong, attractive interactions (e.g., hydrogen bonds) appear as spikes at low RDG and negative values of sign(λ₂)ρ.
Weak, attractive interactions (e.g., van der Waals forces) appear as spikes at low RDG and values of sign(λ₂)ρ near zero.
Strong, repulsive interactions (e.g., steric clashes) appear as spikes at low RDG and positive values of sign(λ₂)ρ.
For this compound, NCI analysis could reveal intramolecular hydrogen bonding between the amine proton and the nitrogen of one of the heterocyclic rings, which would influence its conformation. Intermolecularly, it can map the π-π stacking between the aromatic rings and hydrogen bonds that stabilize crystal packing or ligand-receptor complexes. scispace.com
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or nucleic acid. ijprajournal.com This method is instrumental in structure-based drug design for predicting binding affinity and interaction patterns.
For this compound, docking simulations could be performed against various therapeutic targets. Quinoline and pyridine derivatives are known to target a wide range of proteins, including kinases, viral enzymes like HIV reverse transcriptase, and bacterial enzymes. nih.govnih.gov The process involves generating multiple conformations (poses) of the ligand within the active site of the receptor and scoring them based on a function that estimates the binding free energy.
The results typically include a docking score (a lower negative value indicates stronger binding) and a detailed view of the interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking with specific amino acid residues in the binding pocket. nih.gov
Table 2: Hypothetical Molecular Docking Results for this compound
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Primary Interaction Type |
|---|---|---|---|
| Protein Kinase | -8.5 | Lys72, Asp184 | Hydrogen Bond |
| HIV Reverse Transcriptase | -9.2 | Tyr181, Tyr188 | π-π Stacking |
| Bacterial Gyrase | -7.8 | Asp73, Arg76 | Hydrogen Bond, Electrostatic |
Computational Studies on Ligand-Target Interactions
Beyond static docking, more advanced computational methods like molecular dynamics (MD) simulations provide a dynamic view of ligand-target interactions, accounting for the flexibility of both the ligand and the receptor over time.
G-quadruplexes (G4s) are four-stranded nucleic acid structures formed in guanine-rich sequences, which are prevalent in telomeres and gene promoter regions. nih.gov These structures are significant targets in cancer therapy, and planar aromatic molecules are known to stabilize them, primarily through π-π stacking.
Computational studies on structurally analogous compounds, such as diquinolinyl-pyridine and pyridine-dicarboxamide derivatives, have provided a detailed model for how this compound might interact with G4 DNA. nih.govnih.govresearchgate.net Molecular dynamics simulations have shown that these ligands bind preferentially to the external G-quartets via an "end-stacking" mode. nih.govbiorxiv.org The large, flat aromatic surface offered by the fused pyridine and quinoline rings maximizes the π-π overlap with the guanine (B1146940) bases of the quartet.
These simulations reveal that the binding is further stabilized by electrostatic interactions between positively charged side chains (if present) and the negatively charged phosphate (B84403) backbone of the DNA. The specific orientation of the quinoline and pyridine rings can influence the binding strength and selectivity for different G4 topologies (e.g., parallel vs. hybrid). nih.govresearchgate.net
Table 3: Summary of Ligand Interactions with G-Quadruplex DNA from Simulation Studies of Analogous Compounds
| Interaction Type | Interacting Groups on Ligand | Interacting Groups on G-Quadruplex | Contribution to Binding |
|---|---|---|---|
| π-π Stacking | Quinoline and Pyridine Rings | Guanine bases of the G-quartet | Major stabilizing force nih.gov |
| Electrostatic | Protonated Amine/Side Chains | Phosphate Backbone | Enhances affinity and selectivity |
| Hydrogen Bonding | Amine Linker | Loop Nucleotides or Phosphate Oxygen | Contributes to specificity mdpi.com |
Hydrogen-Bonded Docking Preferences
In the realm of computational chemistry, understanding the non-covalent interactions between a ligand and a receptor is paramount for predicting binding affinities and modes. For "this compound," the presence of nitrogen atoms in both the pyridine and quinoline rings, as well as the amine group, suggests that hydrogen bonding plays a crucial role in its molecular interactions. While specific docking studies on this compound are not extensively documented in publicly available literature, the hydrogen-bonded docking preferences can be inferred from studies on structurally related compounds containing pyridine and quinoline moieties.
The nitrogen atoms in the pyridyl and quinolyl groups can act as hydrogen bond acceptors, while the amine group can serve as a hydrogen bond donor. This duality allows for a variety of hydrogen bonding patterns. For instance, in silico molecular docking analyses of other quinoline derivatives have revealed their potential to form hydrogen bonds with amino acid residues within protein active sites. nih.gov Studies on quinoline-triazoles have highlighted the formation of C−H···N hydrogen-bonding interactions, which can influence the crystal lattice structure. mdpi.com Such interactions are also critical in determining the binding orientation and stability of a ligand within a receptor pocket.
The presence of an intact pyridine ring has been noted as a significant factor in the hydrogen bonding properties of related compounds during protein-enzyme interactions. semanticscholar.org The interplay of hydrogen bond donors and acceptors is a key structural aspect that can be fine-tuned to improve the binding affinity of a ligand. semanticscholar.org In the case of this compound, the relative orientation of the pyridyl and quinolyl rings will dictate the accessibility of the nitrogen lone pairs for hydrogen bonding and the directionality of the N-H donor interaction. Computational docking simulations would likely explore various conformations to identify the most energetically favorable hydrogen bonding network.
A summary of potential hydrogen bond interactions involving the core structures of this compound is presented below:
| Interacting Group on this compound | Role in Hydrogen Bonding | Potential Partner in a Receptor |
| Pyridyl Nitrogen | Acceptor | Amino acid residues with -OH or -NH groups (e.g., Serine, Tyrosine, Lysine) |
| Quinolyl Nitrogen | Acceptor | Amino acid residues with -OH or -NH groups (e.g., Serine, Tyrosine, Lysine) |
| Amine (-NH-) | Donor | Amino acid residues with carbonyl or carboxylate groups (e.g., Aspartate, Glutamate, Asparagine, Glutamine) |
Integrated Computational Approaches in Materials Science
The study of "this compound" and related compounds in the context of materials science benefits greatly from integrated computational approaches. These methods combine theoretical calculations with data-driven techniques to predict material properties and accelerate the discovery of new materials. nih.gov
Modeling of Phase Stability and Material Properties
The phase behavior and thermodynamic properties of N-heterocyclic compounds are crucial for their application in materials science. Computational models can be employed to predict phase stability, such as liquid-vapor and solid-liquid equilibria. researchgate.net One such approach is the use of equations of state, like the perturbed chain statistical associating fluid theory (PC-SAFT). researchgate.net This model can be applied to mixtures containing heterocyclic compounds to predict their phase behavior under various conditions. researchgate.net
For a molecule like this compound, the PC-SAFT parameters would be determined by fitting to experimental data of similar compounds, focusing on vapor pressure and liquid density. researchgate.net These parameters can then be used to model the isobaric and isothermal phase behavior of binary systems containing the compound. researchgate.net Furthermore, computational methods can predict second-order derivative thermodynamic properties, including the speed of sound and heat capacity. researchgate.net The stability of a material is inversely related to its optimization energy; a decrease in this energy suggests an increase in stability. mdpi.com
The following table outlines the types of properties that can be modeled for N-heterocyclic compounds and the typical computational approaches used:
| Property | Computational Approach |
| Phase Behavior (VLE, SLE) | Perturbed Chain Statistical Associating Fluid Theory (PC-SAFT) |
| Liquid Density | Equation of State (EoS) fitting |
| Vapor Pressure | EoS fitting |
| Heat Capacity | Thermodynamic modeling |
| Speed of Sound | Thermodynamic modeling |
Workflow Automation in Computational Materials Research
The discovery of new materials can be a slow process, but it can be significantly accelerated by integrating computational and experimental workflows. nih.gov Automation in computational materials science simplifies the use of software and makes it accessible to a wider range of users, enabling high-throughput calculations. researchgate.net
Automated workflows can be designed to screen large numbers of candidate molecules for desired properties, guiding synthetic efforts toward the most promising materials. nih.gov These workflows often involve the use of artificial intelligence and machine learning to analyze large datasets and identify structure-property relationships. nih.gov For instance, a workflow could be established to automatically generate derivatives of this compound, perform conformational searches, calculate electronic and thermodynamic properties using density functional theory (DFT), and then use a machine learning model to predict a target property, such as thermal stability or electronic bandgap.
The development of "closed-loop" systems, where automated experimentation is guided in real-time by computational models, represents a paradigm shift in materials discovery. rsc.org Such autonomous workflows require the integration of various experimental techniques with automated data analysis and decision-making. rsc.org The ultimate goal is to create self-driving laboratories that can accelerate the design and synthesis of new materials with desired functionalities. rsc.org
An example of a simplified automated workflow for materials discovery is as follows:
| Step | Description |
| 1. Candidate Generation | In silico design of a library of molecules based on a core scaffold like this compound. |
| 2. Property Prediction | High-throughput screening using computational methods (e.g., DFT, molecular dynamics) to predict key properties. |
| 3. Data Analysis | Use of machine learning models to identify promising candidates based on predicted properties. |
| 4. Experimental Validation | Synthesis and characterization of the most promising candidates identified through computation. |
| 5. Feedback Loop | Incorporation of experimental results into the computational models to improve their predictive accuracy for the next iteration of design. |
Supramolecular Chemistry Involving 2 Pyridyl 2 Quinolylamine Architectures
Self-Assembly Processes in Coordination Compounds
Self-assembly is a process in which a disordered system of pre-existing components forms an organized structure or pattern as a consequence of specific, local interactions among the components themselves, without external direction. In the context of coordination chemistry, the predictable geometry of metal-ligand bonds is a powerful tool for the construction of complex, well-defined supramolecular architectures.
While specific studies on the self-assembly of 2-Pyridyl-2-quinolylamine are not extensively detailed in the provided research, the broader class of bis(pyridyl) and bis(quinolyl) ligands demonstrates a rich self-assembly behavior. For instance, ligands containing pyridyl and quinolyl units can coordinate with various metal ions to form discrete metallo-macrocycles or extended coordination polymers. The final structure of these assemblies is highly dependent on the coordination geometry of the metal ion and the conformational flexibility of the ligand. For example, the self-assembly of bis(pyrazolyl)(pyridin-3-yl)methane ligands with different metal ions has been shown to result in the formation of mononuclear, dinuclear, and trinuclear species doi.org. Similarly, 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine, a ligand with pyridyl units, forms discrete complexes with silver(I) and iron(II) ions in solution, which then crystallize as coordination polymers otago.ac.nz. These examples highlight the potential of pyridyl- and quinolyl-containing ligands to participate in complex self-assembly processes.
Host-Guest Chemistry and Molecular Recognition
Host-guest chemistry describes complexes that are composed of two or more molecules or ions that are held together in unique structural relationships by forces other than those of full covalent bonds. Molecular recognition is the specific interaction between two or more molecules through noncovalent bonding such as hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, π-π interactions, and electrostatic effects.
Specific host-guest chemistry studies involving this compound as either the host or the guest are not prominently featured in the available literature. However, the structural motifs present in this compound are known to be active in molecular recognition events. The pyridine (B92270) and quinoline (B57606) rings can act as hydrogen bond acceptors and can participate in π-π stacking interactions, which are fundamental to many host-guest systems. For example, heterometallic cages constructed from ligands containing pyridyl and imidazole donors have been shown to encapsulate anionic guest molecules with orientational selectivity nih.gov. The cavity of these cages can interact with guest molecules through hydrogen bonding and other non-covalent interactions nih.gov. Computational studies on polyamine ligands incorporating a 1,10-phenanthroline core, which is structurally related to the bipyridyl part of this compound, have been used to model host-guest interactions with metal ions like Cu(II) and Zn(II) opastpublishers.com. These studies demonstrate how the shape, size, and interaction sites of a host molecule determine its affinity and specificity for a given guest opastpublishers.com.
Hydrogen Bond Templating in Supramolecular Construction
Hydrogen bonding plays a crucial role in directing the assembly of molecules to form specific supramolecular architectures. The directionality and selectivity of hydrogen bonds make them an excellent tool for "programming" molecules to self-assemble into desired structures.
While direct evidence for hydrogen bond templating in the supramolecular construction of this compound is limited in the provided search results, the general principles are well-established for related compounds. The amide groups, if present in derivatives of this compound, are excellent hydrogen bond donors and acceptors and can form robust and predictable hydrogen-bonding patterns. For instance, N-(pyridine-2-carbonyl)pyridine-2-carboxamide systems are valuable building blocks for self-assembly due to their ability to form arrays of hydrogen-bonding sites nih.gov. The control of assembly through directed hydrogen bonding has been demonstrated in dihydropyridyl and pyridyl molecules, where N–H···N and C–H···N interactions dictate the formation of 2D and 3D supramolecular organic frameworks nih.govmanchester.ac.ukfigshare.com. Minor changes in the chemical structures of pyridine derivatives can lead to different co-assemblies directed by O–H⋯N hydrogen bonds rsc.org.
Ligand-G-quadruplex Interactions and Stabilization
G-quadruplexes (G4s) are non-canonical secondary structures of nucleic acids formed in guanine-rich sequences. These structures are stabilized by the stacking of G-quartets, which are square planar arrangements of four guanine (B1146940) bases connected by Hoogsteen hydrogen bonds, and are further stabilized by the presence of a central cation nih.govresearchgate.net. Small molecules that can selectively bind to and stabilize G-quadruplexes are of great interest as potential therapeutic agents, particularly in cancer research. Derivatives of this compound, specifically N,N'-bis(2-quinolinyl)pyridine-2,6-dicarboxamide and its analogs, have been identified as potent G-quadruplex stabilizers.
A key feature of bis(quinolinyl)pyridine-based ligands that contributes to their strong interaction with G-quadruplexes is their ability to adopt a V-shaped conformation nih.govresearchgate.net. This pre-organized V-shape is often enforced by intramolecular hydrogen bonds between the pyridine nitrogen and the NH groups of the carboxamide linkers nih.gov. This conformation allows for an optimal fit and extensive π-π stacking interactions with the planar G-quartets of the G-quadruplex researchgate.net.
| Ligand Derivative | G-Quadruplex Target | Primary Interaction Mode | Key Structural Feature |
|---|---|---|---|
| N-methylbisquinolinium-pyridine-2,6-dicarboxamide | k-RAS (parallel G4) | End-stacking on terminal G-quartet | V-shape conformation |
| Non-methylated bis(quinolinyl)pyridine-dicarboxamides | h-Telo (hybrid G4) | Moderate stabilization | Relative position of amide linker |
The stability and conformation of G-quadruplexes are highly dependent on the nature of the cations present, with potassium (K+) being the most biologically relevant stabilizing ion frontiersin.orgrsc.org. The interaction of this compound-based ligands with G-quadruplexes can be significantly influenced by both cations and anions.
Circular dichroism studies have revealed that the V-shaped conformation of ligands like N-methylbisquinolinium-pyridine-2,6-dicarboxamide can be affected by the types of cations and anions in the solution nih.gov. Furthermore, the binding of this potent ligand to the human telomeric G-quadruplex (h-Telo) has been shown to displace a potassium ion from the central channel nih.gov. This cation displacement can induce a conformational change in the G-quadruplex structure nih.gov.
| Ion Type | Effect on Ligand/G4 Interaction | Mechanism |
|---|---|---|
| Potassium (K+) | Stabilizes G-quadruplex structure | Coordinates with G-quartets in the central channel |
| Cationic charge on ligand | Enhances binding affinity | Electrostatic interaction with DNA phosphate (B84403) backbone |
| Anions | Can modulate ligand conformation and G4 stability | Interactions with the ligand and/or G4 loops |
Integration of 2 Pyridyl 2 Quinolylamine in Advanced Materials Science
Functional Supramolecular Assemblies for Materials Development
While specific supramolecular assemblies involving 2-Pyridyl-2-quinolylamine are not documented, the broader class of molecules containing both pyridine (B92270) and quinoline (B57606) moieties is recognized for its potential in constructing complex, functional supramolecular structures. These ligands can participate in non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. For instance, related bipyridine ligands with flexible spacers and non-coordinating amine groups, like N,N-(2-pyridyl)-(4-pyridylmethyl)amine, have been used to create two- and three-dimensional cadmium coordination polymers. brandeis.edu In these structures, the pyridyl nitrogen atoms coordinate with metal centers, while the amine groups can form intramolecular hydrogen bonds, influencing the final architecture. brandeis.edu Similarly, other complex pyridine-based macrocycles are known to self-assemble with transition metal ions to form intricate structures, some of which create nanotube formations in the solid state. rsc.org These examples highlight the potential of pyridyl-amine scaffolds to act as versatile building blocks in crystal engineering, though specific studies on this compound are absent.
Photophysical Materials and Luminescent Organic Molecules
The photophysical properties of this compound have not been specifically reported. However, derivatives and analogues containing the 2-(pyridin-2-yl)quinoline core are known to be photoactive. For example, a dinuclear Manganese(II) complex with a substituted 2-(pyridin-2-yl)quinoline ligand exhibits blue light emission in a THF solution, with an emission maximum at 472 nm. nih.gov This luminescence is attributed to n→π* and π→π* transitions within the fused aromatic system. nih.gov
Other related compounds, such as 2-styryl-8-hydroxyquinoline derivatives, show blue-green luminescence with emission maxima ranging from 438 to 512 nm and quantum yields as high as 0.41, depending on the specific substituents and solvent. researchgate.net The presence of different functional groups and the formation of metal complexes can significantly tune these properties. Metal-to-ligand charge transfer (MLCT) is a common phenomenon in metal complexes of pyridyl-quinoline type ligands, often resulting in strong luminescence. researchgate.net While these findings suggest that this compound likely possesses interesting photophysical characteristics, empirical data is needed for confirmation.
Coordination Polymers as Functional Materials
Coordination polymers are a class of materials where metal ions are linked by organic ligands to form extended one-, two-, or three-dimensional networks. Ligands incorporating both quinoline and pyridine groups are effective for constructing such polymers due to their multiple N-donor sites, which can bridge metal centers.
A pertinent example involves a ligand derived from quinoline and pyrazine, which was used to synthesize a 2D copper(II) coordination polymer. mdpi.com This material demonstrated photoluminescent properties, with an absorption band at 465 nm attributed to a ligand-metal charge transfer (LMCT). mdpi.com The structure and dimensionality of these polymers can often be controlled by the choice of metal ion, counter-anion, and reaction conditions (e.g., solvothermal methods). brandeis.edumdpi.com Although this compound is a suitable candidate for forming coordination polymers, no such structures have been synthesized and characterized to date.
Non-Linear Optical and Magnetic Properties
Specific non-linear optical (NLO) or magnetic properties for coordination polymers based on this compound have not been documented. However, the general class of coordination polymers built from related ligands shows promise in these areas.
Non-Linear Optical (NLO) Properties: NLO properties are often found in "push-pull" molecules with electron donor and acceptor groups connected by a π-conjugated system. Coordination with metal centers can enhance these properties. Transition metal complexes with asymmetrical Schiff base ligands, for example, have proven to be efficient chromophores for second-order NLO responses, which are controlled by MLCT excitations. univ-rennes.fr
Magnetic Properties: The magnetic properties of coordination polymers are highly dependent on the choice of metal ion and the geometry of the resulting structure, which dictates the distances and angles between paramagnetic centers. For instance, two cobalt(II) coordination polymers demonstrated different magnetic behaviors based on their one-dimensional versus two-dimensional structures. nih.gov A 2D Cu(II) polymer constructed from a quinoline-pyrazine derived ligand was found to exhibit antiferromagnetic properties. mdpi.com These examples show the potential for creating materials with tailored magnetic behaviors using pyridyl-quinoline type ligands, though research has not yet been extended to this compound.
Materials for Energy Harvesting and Conversion (General Context)
There are no specific reports on the use of this compound in energy harvesting or conversion. However, related materials such as pyridyl-based coordination polymers and copper coordination complexes are being explored for energy-relevant applications. Pyridyl-based coordination polymers, for instance, have been investigated as electrochromic materials for potential use in energy-efficient smart windows. frontiersin.org Furthermore, copper coordination complexes are studied as sustainable and earth-abundant alternatives to precious metal complexes (e.g., ruthenium, iridium) in applications like dye-sensitized solar cells (DSCs), where they can act as light sensitizers or redox mediators. mdpi.com The potential of this compound or its future derivatives in these fields remains an open area for investigation.
Future Research Directions and Emerging Trends
Advanced Rational Design of 2-Pyridyl-2-quinolylamine Analogs
The future development of this compound-based systems heavily relies on the ability to strategically modify its core structure. Advanced rational design, which involves making deliberate, theory-driven modifications to a molecule to achieve a specific function, is the cornerstone of this effort. The goal is to move beyond serendipitous discovery towards the predictable tuning of electronic, steric, and photophysical properties.
The structure-property relationships of such modifications are critical. For instance, adding bulky groups near the coordination site can create a specific steric environment, which could be leveraged to control selectivity in catalytic reactions. The insights gained from these systematic modifications will enable the creation of a library of this compound analogs, each tailored for a specific high-value application.
| Substituent Group | Position on Scaffold | Anticipated Electronic Effect | Anticipated Steric Effect | Potential Application Impact |
|---|---|---|---|---|
| Methoxy (-OCH₃) | Quinoline (B57606) Ring (e.g., C6) | Electron-donating | Moderate | Enhance catalytic activity; Shift fluorescence wavelength |
| Trifluoromethyl (-CF₃) | Pyridine (B92270) Ring (e.g., C4) | Strongly electron-withdrawing | Moderate | Tune redox potentials for electrocatalysis; Increase acidity |
| Phenyl (-C₆H₅) | Quinoline Ring (e.g., C4) | Modulates π-system | High | Introduce steric hindrance for shape-selective catalysis |
| Amino (-NH₂) | Quinoline Ring (e.g., C6) | Strongly electron-donating | Low | Provide secondary binding site; Enhance sensor sensitivity |
| Bromo (-Br) | Pyridine Ring (e.g., C5) | Electron-withdrawing (inductive) | Moderate | Serve as a handle for further post-synthesis modification |
Exploration of Novel Catalytic Transformations
While ligands based on pyridine and quinoline are known in catalysis, the full potential of this compound has yet to be realized. Future research will focus on employing metal complexes of this ligand and its rationally designed analogs to catalyze novel and challenging chemical transformations. A major trend is the development of greener and more atom-economical catalytic processes.
One promising avenue is in the field of C-H bond functionalization, a powerful strategy that allows for the direct conversion of ubiquitous C-H bonds into more complex functional groups, minimizing the need for pre-functionalized substrates. rsc.orgnih.gov Ruthenium complexes, for example, have shown efficiency in transfer hydrogenation reactions when coordinated with pyridine-quinoline type ligands. nih.govnih.gov Future work could explore using this compound-based ruthenium or iridium catalysts for acceptorless dehydrogenative coupling (ADC) reactions, which generate valuable N-heterocycles with only hydrogen and water as byproducts. nih.gov
Furthermore, the inherent chirality and rigid backbone of certain this compound derivatives make them excellent candidates for asymmetric catalysis. researchgate.netnih.gov By introducing chiral centers into the ligand scaffold, researchers can create catalysts that selectively produce one enantiomer of a chiral product. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry. Future efforts will likely target the asymmetric hydrogenation of challenging substrates like quinolines and other heterocycles, building upon established work with chiral diamine ligands. mdpi.com
Development of Highly Selective Chemosensors for Complex Systems
The quinoline moiety is a well-known fluorophore, and its combination with the metal-coordinating pyridine-amine unit makes this compound an excellent platform for developing fluorescent chemosensors. mdpi.comrsc.org The primary future direction in this area is the development of sensors with exceptionally high selectivity and sensitivity for detecting specific analytes (e.g., metal ions, anions) within complex biological or environmental matrices.
The "turn-on" or "turn-off" fluorescence response of these sensors upon binding an analyte is a key feature. Rational design (as discussed in 10.1) will be employed to create analogs that exhibit significant changes in their fluorescence properties upon coordination. For instance, incorporating additional donor atoms could pre-organize the ligand for a specific metal ion, enhancing selectivity through a chelation-enhanced fluorescence (CHEF) effect. nih.gov Derivatives of pyridine and quinoline have already demonstrated success in detecting toxic heavy metal ions like Zn²⁺, Hg²⁺, and Cr²⁺. researchgate.netnih.gov
A significant emerging trend is the application of these sensors in real-world systems. This requires designing water-soluble derivatives that can function at physiological pH. The challenge is to maintain selectivity in the presence of a multitude of competing ions. Future sensors based on this compound may be integrated into advanced materials, such as polymers or nanoparticles, to create robust and reusable sensing devices for applications ranging from medical diagnostics to environmental monitoring. rsc.org
| Base Scaffold | Target Analyte | Sensing Mechanism | Key Finding | Reference |
|---|---|---|---|---|
| Quinoline derivative | Zn²⁺ | 'Turn-on' Fluorescence | Achieved a 317-fold fluorescence enhancement in 100% aqueous buffer. | mdpi.com |
| Bis-quinolyl amine | Hg²⁺, Zn²⁺, Cu²⁺ | Fluorescence Enhancement/Quenching | Differentiated between metal ions through distinct chiroptical and fluorescence responses. | nih.govmdpi.com |
| 2,6-Substituted pyridine polymer | Pd²⁺ | Fluorescence Quenching | Polymer sensor demonstrated high selectivity and sensitivity for palladium ions in aqueous solution. | rsc.org |
| Pyridine derivative | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Fluorescence Array Response | Different metal ions produced distinct fluorescent responses, allowing for identification. | researchgate.net |
Multi-Hierarchical Supramolecular Systems
The ability of this compound to act as a multidentate ligand makes it an ideal building block for the construction of complex supramolecular architectures. mdpi.com The field is moving beyond simple mononuclear or dinuclear complexes towards the creation of multi-hierarchical systems, where molecules self-assemble into well-defined nanostructures, which in turn organize into larger, functional materials. nih.govresearchgate.net
An important area of future research is the design of coordination polymers (CPs) and metal-organic frameworks (MOFs) using this compound analogs as the organic linkers. rsc.orgrsc.orgrsc.org By carefully selecting the metal ion (which dictates the coordination geometry) and the ligand (which controls the connectivity and spacing), it is possible to create porous materials with tailored properties. These materials could find applications in gas storage, separation, and heterogeneous catalysis. The rigidity of the quinoline-pyridine backbone is advantageous for creating stable, porous frameworks. nih.gov
The concept of hierarchical self-assembly involves programming information into the molecular building blocks to guide their assembly across multiple length scales. nih.gov For example, this compound derivatives could be designed to first form a metal-ligand complex, which then self-assembles via non-covalent interactions (e.g., hydrogen bonding, π-π stacking) into nanofibers or nanosheets. mdpi.com These nanostructures could ultimately form macroscopic materials like hydrogels, which have applications in tissue engineering and controlled-release systems.
Synergistic Experimental and Computational Methodologies
The advancement in all the aforementioned areas will be significantly accelerated by the deep integration of experimental synthesis and characterization with high-level computational modeling. researchgate.net This synergistic approach allows researchers to predict the properties of new molecules before they are synthesized, saving significant time and resources.
Density Functional Theory (DFT) is a powerful tool for this purpose. DFT calculations can be used to optimize the geometry of this compound-metal complexes, predict their electronic structure, and calculate their spectroscopic properties. nih.govmdpi.com This information can provide invaluable insights into reaction mechanisms in catalysis or the nature of analyte binding in chemosensors. For instance, computational models can help explain why a particular sensor is selective for one ion over another. nih.gov
Molecular docking and quantitative structure-activity relationship (QSAR) studies are also becoming indispensable. researchgate.net These methods can screen virtual libraries of designed this compound analogs to identify the most promising candidates for a specific application, such as inhibiting a particular enzyme. The computational "hits" can then be prioritized for synthesis and experimental validation. This iterative cycle of design, prediction, synthesis, and testing represents the future of molecular science and will be critical for unlocking the full potential of the this compound scaffold.
Q & A
Q. What are the established synthetic routes for 2-Pyridyl-2-quinolylamine, and how can reaction conditions be optimized for yield improvement?
Methodological Answer:
- The synthesis typically involves coupling pyridine and quinoline derivatives via Ullmann or Buchwald-Hartwig amination. Optimization requires systematic variation of catalysts (e.g., Pd/Cu systems), solvents (polar aprotic vs. non-polar), and temperature gradients.
- Use Design of Experiments (DoE) to identify critical parameters. For example, a factorial design can isolate the impact of ligand choice (e.g., Xantphos vs. BINAP) on yield .
- Characterization via HPLC and mass spectrometry ensures purity and structural confirmation.
Q. How do spectroscopic techniques (NMR, IR, UV-Vis) validate the structural integrity of this compound?
Methodological Answer:
- NMR : Compare experimental H/C spectra with computational predictions (DFT-based tools like Gaussian) to confirm aromatic proton environments and amine linkage .
- IR : Look for N-H stretching (3200–3400 cm) and C-N vibrations (1250–1350 cm) to verify amine functionality.
- UV-Vis : Correlate absorption maxima () with conjugation length and electronic transitions predicted via TD-DFT .
Q. What are the key solubility and stability considerations for handling this compound in aqueous vs. organic media?
Methodological Answer:
- Conduct solubility tests in DMSO, THF, and water at varying pH (e.g., 2–12) to identify stable working concentrations.
- Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved in this compound characterization?
Methodological Answer:
- Hypothesis Testing : Rule out impurities via recrystallization or column chromatography.
- Multi-Technique Validation : Combine X-ray crystallography (for solid-state structure) with N NMR to resolve ambiguities in amine proton environments .
- Computational Modeling : Use molecular dynamics simulations to predict solvent-induced conformational changes affecting splitting patterns .
Q. What strategies address low reproducibility in catalytic applications of this compound complexes?
Methodological Answer:
- Controlled Experiments : Isolate variables like ligand-to-metal ratio, solvent purity, and oxygen/moisture exclusion (e.g., glovebox synthesis).
- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor reaction intermediates and identify rate-limiting steps .
- Collaborative Validation : Cross-check results with independent labs using standardized protocols (e.g., ASTM guidelines) .
Q. How can the electronic properties of this compound be tuned for novel optoelectronic applications?
Methodological Answer:
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO) at the pyridine ring to lower LUMO energy, enhancing electron transport in OLEDs.
- DFT Calculations : Predict HOMO-LUMO gaps and charge-transfer efficiencies using software like ORCA or VASP .
- Experimental Validation : Measure charge mobility via field-effect transistor (FET) configurations and compare with computational data .
Data Analysis and Reporting Guidelines
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity studies?
Methodological Answer:
Q. How should researchers document methodological limitations in studies involving this compound?
Methodological Answer:
- Adhere to FINER criteria : Explicitly state feasibility constraints (e.g., limited substrate scope) and ethical considerations (e.g., toxicity handling) .
- Use appendices to detail failed experiments (e.g., unsuccessful coupling reactions) to guide future work .
Tables for Reference
| Technique | Parameter | Typical Value for this compound |
|---|---|---|
| NMR (H) | Aromatic protons | δ 7.2–8.5 ppm (multiplet) |
| HPLC | Retention time | 12.3 min (C18 column, 70:30 MeOH:HO) |
| UV-Vis | 320 nm (in CHCl) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
